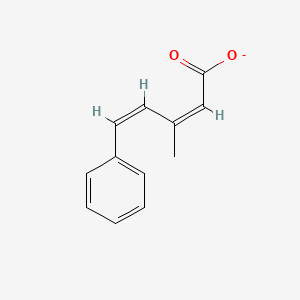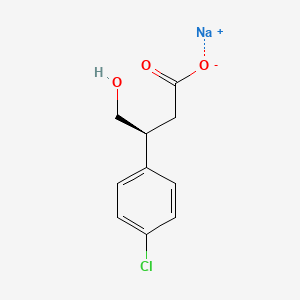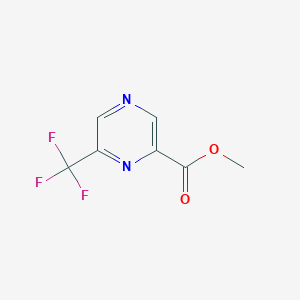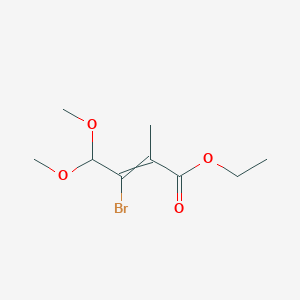![molecular formula C9H7BrN2O2 B11715860 Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B11715860.png)
Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-溴-1H-吡咯并[2,3-c]吡啶-5-羧酸甲酯是一种杂环化合物,其特征在于吡咯并[2,3-c]吡啶核心结构
准备方法
合成路线和反应条件
3-溴-1H-吡咯并[2,3-c]吡啶-5-羧酸甲酯的合成通常涉及吡咯并[2,3-c]吡啶前体的溴化,然后进行酯化。一种常见的方法包括:
溴化: 将吡咯并[2,3-c]吡啶用溴化剂处理,例如在过氧化苯甲酰等催化剂存在下用N-溴代琥珀酰亚胺(NBS)处理。
酯化: 然后将溴化中间体在酸催化剂存在下与甲醇反应,形成甲酯。
工业生产方法
化学反应分析
反应类型
3-溴-1H-吡咯并[2,3-c]吡啶-5-羧酸甲酯可以发生多种类型的化学反应:
取代反应: 在适当条件下,溴原子可以用各种亲核试剂取代,例如胺或硫醇。
氧化和还原: 吡咯并[2,3-c]吡啶核心可以被氧化或还原,尽管这些反应的具体条件不太常见。
常用试剂和条件
取代: 胺或硫醇等亲核试剂在碳酸钾等碱的存在下。
氧化: 氧化剂如高锰酸钾。
还原: 还原剂如硼氢化钠。
主要产物
取代: 溴原子被亲核试剂取代的产物。
氧化/还原: 吡咯并[2,3-c]吡啶核心的各种氧化或还原形式。
科学研究应用
3-溴-1H-吡咯并[2,3-c]吡啶-5-羧酸甲酯在科学研究中有多种应用:
药物化学: 它被用作合成潜在治疗剂的构建块,特别是针对激酶的治疗剂。
有机合成: 它作为合成更复杂的杂环化合物的中间体。
生物学研究: 该化合物用于研究了解吡咯并[2,3-c]吡啶衍生物的生物活性。
作用机制
源自3-溴-1H-吡咯并[2,3-c]吡啶-5-羧酸甲酯的化合物的作用机制通常涉及抑制特定酶或受体。例如,衍生物可以通过结合ATP结合位点来抑制激酶,从而阻断靶蛋白的磷酸化。
相似化合物的比较
类似化合物
- 5-溴-1H-吡咯并[2,3-b]吡啶-2-羧酸甲酯
- 1H-吡咯并[2,3-b]吡啶-6-羧酸甲酯
- 5-氯-1H-吡咯并[2,3-b]吡啶-6-羧酸甲酯
独特性
3-溴-1H-吡咯并[2,3-c]吡啶-5-羧酸甲酯由于其独特的取代模式而具有独特性,这会影响其反应性和生物活性,与其他吡咯并[2,3-c]吡啶衍生物相比。
属性
分子式 |
C9H7BrN2O2 |
|---|---|
分子量 |
255.07 g/mol |
IUPAC 名称 |
methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)7-2-5-6(10)3-11-8(5)4-12-7/h2-4,11H,1H3 |
InChI 键 |
XYCDHNMLSSCYOG-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=NC=C2C(=C1)C(=CN2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2E)-2-[(2Z)-2-[(4-ethoxyphenyl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11715792.png)


![Methyl 5-Benzyl-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-6-Carboxylate](/img/structure/B11715811.png)
![3,5-dibromo-N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxybenzamide](/img/structure/B11715818.png)


![[(E)-{[4-(dimethylamino)-3-nitrophenyl]methylidene}amino]thiourea](/img/structure/B11715839.png)
![(E)-N-[1-(1-ethyl-1H-pyrazol-5-yl)ethylidene]hydroxylamine](/img/structure/B11715847.png)



